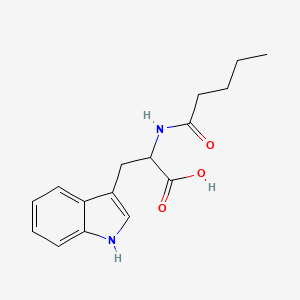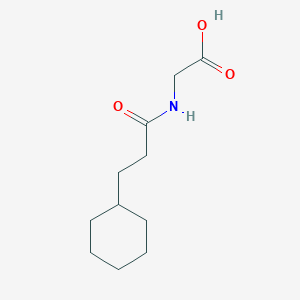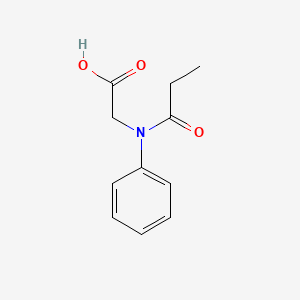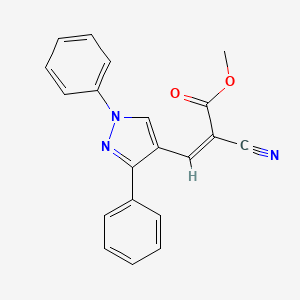
3-(1H-indol-3-yl)-2-(pentanoylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-indol-3-yl)-2-(pentanoylamino)propanoic acid, also known as tryptophan pentanoyl ester (Trp-Pent), is a modified form of tryptophan that has gained significant attention in the scientific community due to its potential therapeutic applications.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 3-(1H-indol-3-yl)-2-(pentanoylamino)propanoic acid involves the condensation of indole-3-acetic acid with pentanoyl chloride, followed by amidation with 2-aminopropanoic acid.
Starting Materials
Indole-3-acetic acid, Pentanoyl chloride, 2-Aminopropanoic acid
Reaction
Step 1: Indole-3-acetic acid is reacted with pentanoyl chloride in the presence of a base such as triethylamine to form 3-(1H-indol-3-yl)-2-pentanoyloxypropanoic acid., Step 2: The resulting intermediate is then treated with 2-aminopropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the desired product, 3-(1H-indol-3-yl)-2-(pentanoylamino)propanoic acid.
Scientific Research Applications
Trp-Pent has been studied for its potential therapeutic applications in various fields of research, including neuroscience, immunology, and oncology. In neuroscience, Trp-Pent has been shown to enhance learning and memory in animal models, making it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease. In immunology, Trp-Pent has been demonstrated to modulate the immune system by increasing the production of cytokines and enhancing the activity of natural killer cells, suggesting its potential use as an immunomodulatory agent. In oncology, Trp-Pent has been studied for its antitumor properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Mechanism Of Action
The exact mechanism of action of Trp-Pent is not fully understood, but it is believed to act through various pathways. In neuroscience, Trp-Pent has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) and activate the extracellular signal-regulated kinase (ERK) pathway, leading to enhanced synaptic plasticity and memory formation. In immunology, Trp-Pent has been demonstrated to activate the toll-like receptor 4 (TLR4) pathway, leading to the production of cytokines and the enhancement of natural killer cell activity. In oncology, Trp-Pent has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical And Physiological Effects
Trp-Pent has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter levels, the enhancement of immune function, and the inhibition of tumor growth. In neuroscience, Trp-Pent has been demonstrated to increase the levels of serotonin and dopamine in the brain, leading to enhanced mood and cognitive function. In immunology, Trp-Pent has been shown to increase the production of cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ), leading to enhanced immune function. In oncology, Trp-Pent has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Advantages And Limitations For Lab Experiments
One of the main advantages of Trp-Pent is its potential therapeutic applications in various fields of research. However, there are also limitations to its use in lab experiments. One limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in various applications. Another limitation is the potential for toxicity, as high doses of Trp-Pent have been shown to cause liver damage in animal models.
Future Directions
There are several future directions for research on Trp-Pent. One direction is to further elucidate its mechanism of action in various applications, which could lead to the development of more effective therapeutic interventions. Another direction is to optimize its use in lab experiments by identifying the optimal dose and administration route. Additionally, further studies are needed to assess the safety and toxicity of Trp-Pent in humans, which could pave the way for its clinical use in the future.
properties
IUPAC Name |
3-(1H-indol-3-yl)-2-(pentanoylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-2-3-8-15(19)18-14(16(20)21)9-11-10-17-13-7-5-4-6-12(11)13/h4-7,10,14,17H,2-3,8-9H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROXMYGUCMIQQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-indol-3-yl)-2-(pentanoylamino)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid](/img/structure/B7459890.png)
![4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7459897.png)
![2-Chloro-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7459902.png)







![3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid](/img/structure/B7459966.png)


